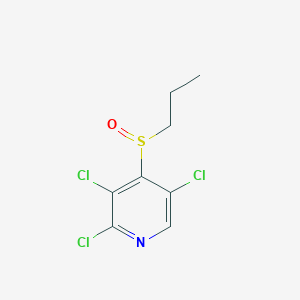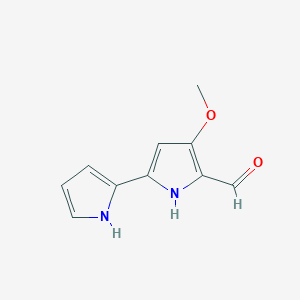
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Vue d'ensemble
Description
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde, also known as MBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block for the synthesis of various organic molecules, including natural products, pharmaceuticals, and materials.
Applications De Recherche Scientifique
Biosynthetic Pathway in Streptomyces coelicolor : MBC is a crucial intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor. The pathway to MBC was elucidated using gene replacements and feeding experiments, highlighting its significance in antibiotic biosynthesis (Stanley et al., 2006).
Detection in Serratia marcescens : MBC, as a bipyrrole precursor of the tripyrrole pigment antibiotic prodigiosin, was separated and detected in Serratia marcescens using high-performance liquid chromatography and syntrophic pigment synthesis (Feng et al., 1982).
Synthesis for Bioactive Products : Synthetic routes for various 2,2'-bipyrrole-5-carboxaldehydes, including MBC, were developed. These compounds serve as building blocks for bioactive natural and unnatural products, such as B-ring functionalized prodiginines and tambjamines (Kancharla & Reynolds, 2013).
Role in Undecylprodiginine Biosynthesis : The function of RedH enzyme in Streptomyces coelicolor, which catalyzes the condensation of MBC with 2-undecylpyrrole to form undecylprodiginine, was experimentally proven. This underscores the substrate specificity of RedH in prodiginine biosynthesis (Haynes et al., 2008).
Synthesis of Prodigiosins : New synthesis methods employing electron-rich 2,2'-bipyrroles, including MBC, were developed for prodigiosins, showcasing its utility in synthesizing compounds with antitumor, antimicrobial, and immunomodulating properties (Jolicoeur & Lubell, 2008).
Role in Prodigiosin Biosynthesis : In Serratia marcescens, the biosynthesis of prodigiosin involves the coupling of MBC with a monopyrrole, highlighting MBC's role in tripyrrole formation and antibiotic production (Chen et al., 2018).
DNA Binding Properties : The DNA binding properties of 4-methoxypyrrolic natural products, including MBC, were studied, revealing their potential in anticancer, antimicrobial, and immunosuppressive activities (Melvin et al., 1999).
Mécanisme D'action
Target of Action
The primary target of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) is the strobilation process of the moon jellyfish Aurelia coerulea . Strobilation is the polyp-to-jellyfish transition, a critical stage in the life cycle of jellyfish .
Mode of Action
It has been observed that synthetic mbc can arrest strobilation without inducing cytotoxicity . This suggests that MBC interacts with its targets in a way that inhibits the strobilation process .
Biochemical Pathways
MBC is a biosynthetic intermediate of bipyrrole-containing natural products, including prodigiosins and tambjamines . These compounds are produced by various Streptomyces species, which are known for their diverse secondary metabolites . The biosynthetic pathway to MBC in Streptomyces coelicolor has been elucidated using a combination of gene replacements and feeding experiments .
Result of Action
The primary observed effect of MBC’s action is the arrest of strobilation in the moon jellyfish Aurelia coerulea . In addition to inhibiting this transition, MBC also induces the formation of abnormal tentacle-like structures in a dose-dependent manner .
Safety and Hazards
MBC is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde plays a role in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor . It is a key intermediate in this biosynthesis pathway
Cellular Effects
In a study, 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde was found to arrest the strobilation (polyp-to-jellyfish transition) of the moon jellyfish Aurelia coerulea . It generated abnormal tentacle-like structures in a dose-dependent manner without inducing cytotoxicity .
Molecular Mechanism
It is known to be involved in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor
Metabolic Pathways
4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde is a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor
Propriétés
IUPAC Name |
3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10-5-8(12-9(10)6-13)7-3-2-4-11-7/h2-6,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCYELLGZFKAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=C1)C2=CC=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146696 | |
| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10476-41-2 | |
| Record name | 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tambjamine aldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HER47SH8Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde?
A1: this compound (MBC) is a vital precursor in the biosynthetic pathway of prodiginines [, , , , , ]. These pigmented antibiotics are produced by various bacteria, notably Streptomyces species. MBC, along with 2-undecylpyrrole, serves as a building block for the formation of undecylprodiginine, a key intermediate in prodiginine biosynthesis. This process is facilitated by the enzyme RedH, which catalyzes the condensation of MBC and 2-undecylpyrrole [, ]. Further enzymatic modifications, such as the oxidative cyclization catalyzed by RedG, lead to the diversity of prodiginines observed in nature [, ].
Q2: How do structural modifications of MBC affect prodiginine biosynthesis?
A2: Research using mutasynthesis approaches has shown that the enzymes RedH and RedG exhibit some flexibility in their substrate specificity []. Chemically synthesized analogs of MBC, with variations in steric bulk, alkyl chain hydrophobicity, and the presence of π-electrons, have been successfully incorporated into prodiginine analogs by mutant Streptomyces coelicolor strains []. This suggests that modifying MBC's structure can influence the type and quantity of prodiginines produced, providing insights for developing novel prodiginine-based antibiotics.
Q3: Are there any known instances where external factors influence MBC production?
A3: Interestingly, thiamine, a common vitamin, has been shown to stimulate the production of 2-methyl-3-amylpyrrole (MAP), the monopyrrole moiety of the prodiginine molecule, in Serratia marcescens []. This mutant strain, which typically accumulates MBC, can couple MBC with exogenously supplied MAP to form prodigiosin. The addition of thiamine induces MAP production, leading to measurable prodigiosin synthesis even at low thiamine concentrations [].
Q4: What analytical techniques are used to study MBC and its role in prodiginine production?
A4: Several analytical methods are employed to investigate MBC and its involvement in prodiginine biosynthesis. High-performance liquid chromatography (HPLC) coupled with syntrophic pigment synthesis has been successfully used to separate and detect both MBC and the monopyrrole precursor of prodiginines in Serratia marcescens []. This technique exploits the ability of specific bacterial mutants to synthesize only one of the two precursors and their capacity to couple exogenously supplied precursors to produce the final pigment, allowing for sensitive detection and quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)


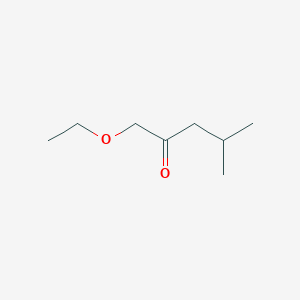
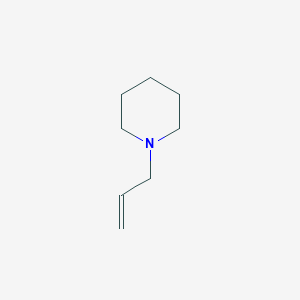

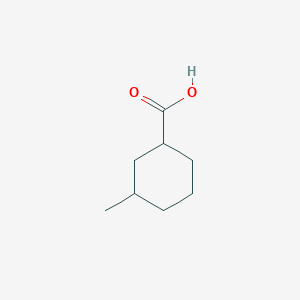

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)
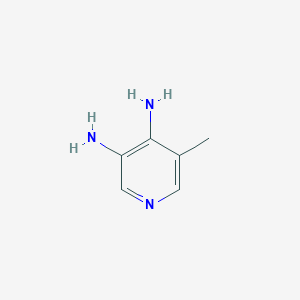
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
